2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Brand Name:
Vulcanchem
CAS No.:
117133-81-0
VCID:
VC20870209
InChI:
InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3/b12-5+
SMILES:
CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N
Molecular Formula:
C15H15NO4
Molecular Weight:
273.28 g/mol
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
CAS No.: 117133-81-0
Cat. No.: VC20870209
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117133-81-0 |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 2-methylpropyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
| Standard InChI | InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3/b12-5+ |
| Standard InChI Key | WWYWTHILBDBFJR-LFYBBSHMSA-N |
| Isomeric SMILES | CC(C)COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N |
| SMILES | CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
| Canonical SMILES | CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator